methyl 4-(1-piperidinylcarbonothioyl)benzoate
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Overview
Description
Methyl 4-(1-piperidinylcarbonothioyl)benzoate is a chemical compound commonly known as Carbonyl Sulfide (COS). It is a colorless gas with an unpleasant odor and is soluble in water. Carbonyl Sulfide has various applications in scientific research, including its use as a tracer in atmospheric studies and as a potential treatment for various diseases.
Mechanism of Action
The mechanism of action of Carbonyl Sulfide is not fully understood. However, it is believed to exert its effects by increasing the production of nitric oxide in the body. Nitric oxide is a signaling molecule that plays a role in various physiological processes, including vasodilation and immune response.
Biochemical and Physiological Effects
Carbonyl Sulfide has various biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which can lead to vasodilation and improved blood flow. Carbonyl Sulfide has also been shown to have anti-inflammatory effects and can reduce the production of reactive oxygen species, which can cause cellular damage.
Advantages and Limitations for Lab Experiments
Carbonyl Sulfide has several advantages for laboratory experiments. It is a stable and non-toxic gas that can be easily synthesized. Carbonyl Sulfide is also relatively inexpensive and can be used in a variety of experimental settings. However, Carbonyl Sulfide has some limitations, including its unpleasant odor and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on Carbonyl Sulfide. One potential direction is to explore its potential as a treatment for various diseases, including sickle cell anemia and Alzheimer's disease. Another direction is to investigate its effects on the microbiome and its potential role in the gut-brain axis. Additionally, further research is needed to fully understand the mechanism of action of Carbonyl Sulfide and its potential applications in various fields of science.
Synthesis Methods
The synthesis of Carbonyl Sulfide involves the reaction of carbon disulfide with piperidine in the presence of methyl benzoate. The reaction yields Carbonyl Sulfide and methanol. This method is commonly used in laboratories to produce Carbonyl Sulfide for scientific research.
Scientific Research Applications
Carbonyl Sulfide has various applications in scientific research. It is used as a tracer in atmospheric studies to determine the exchange of carbon dioxide between the atmosphere and the biosphere. Carbonyl Sulfide is also used in medical research as a potential treatment for various diseases, including sickle cell anemia and Alzheimer's disease.
properties
IUPAC Name |
methyl 4-(piperidine-1-carbothioyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-17-14(16)12-7-5-11(6-8-12)13(18)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBUBCBJLVOGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=S)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24792674 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 4-(1-piperidinylcarbonothioyl)benzoate |
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